N-[(4-fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
N-[(4-Fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-fluorobenzyl group and a thiazole ring bearing a phenylcarbamoylurea moiety. This structure combines pharmacophoric elements critical for biological interactions, such as the fluorophenyl group (enhancing lipophilicity and bioavailability) and the thiazole ring (often associated with antimicrobial or kinase-inhibitory activity).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-15-8-6-14(7-9-15)12-22-18(26)11-10-17-13-28-20(24-17)25-19(27)23-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJHXHBYQLOBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorine atom on the phenyl ring may enhance the compound's lipophilicity and biological activity.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit notable antitumor properties. For example, compounds containing thiazole moieties have been shown to inhibit cancer cell proliferation effectively. In a study examining various thiazole derivatives, it was found that certain substitutions on the phenyl ring significantly enhanced cytotoxic activity against cancer cell lines such as Jurkat and HT29. The IC50 values for some derivatives were reported to be less than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | Jurkat | < 1.98 | |
| Thiazole Derivative 2 | HT29 | < 1.61 | |
| Doxorubicin | Jurkat/HT29 | 23.30 |
The mechanism by which thiazole-containing compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of specific oncogenic pathways. For instance, studies suggest that these compounds may interact with Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells. Molecular dynamics simulations have shown that certain thiazole derivatives bind to Bcl-2 primarily through hydrophobic interactions, indicating a potential pathway for inducing cell death in malignant cells .
Antimicrobial Activity
In addition to antitumor effects, thiazole derivatives have demonstrated antimicrobial properties. Recent investigations have highlighted the efficacy of certain thiazole compounds against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity. For instance, one study reported an MIC of 31.25 µg/mL against Gram-positive bacteria, attributed to structural features such as the presence of electron-donating groups on the phenyl ring .
Case Studies
Case Study 1: Anticancer Efficacy
A specific derivative of this compound was tested in vitro against several cancer cell lines. The results indicated that this compound significantly inhibited cell growth at low concentrations, supporting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related thiazole compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance antibacterial efficacy, paving the way for novel antibiotic development .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound belongs to a broader class of propanamide derivatives with variations in aryl substituents and heterocyclic systems. Key analogs and their properties include:
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 7c with a 3-methylphenyl group). Ethoxy substituents (7l) may improve solubility but reduce membrane permeability relative to fluorinated derivatives.
- Heterocyclic Systems : Replacement of the oxadiazole ring (7c, 7l) with a simpler thiazole (target compound) reduces molecular complexity and may favor synthetic scalability.
- Melting Points : Higher melting points in ethoxy-substituted analogs (177–178°C for 7l vs. 134–136°C for 7c) suggest stronger intermolecular interactions due to polar ethoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
